Phenylthiohydantoin histidine)

Description

BenchChem offers high-quality Phenylthiohydantoin histidine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylthiohydantoin histidine) including the price, delivery time, and more detailed information at info@benchchem.com.

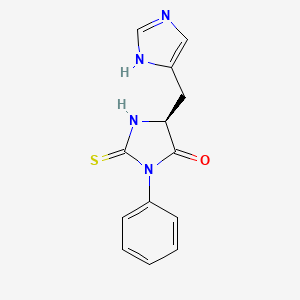

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANMZNRKVSFJBK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectory and Evolution of Edman Degradation Methodology for Protein Sequencing

The journey to modern protein sequencing was revolutionized in 1950 by the Swedish biochemist Pehr Victor Edman. metwarebio.commtoz-biolabs.comnumberanalytics.com Prior to Edman's work, protein sequencing was a cumbersome process, often involving complete hydrolysis of the protein into its constituent amino acids, which only provided information on composition, not the precise order. metwarebio.com Edman introduced a stepwise chemical method that could sequentially remove and identify amino acid residues from the N-terminus of a peptide without hydrolyzing the entire protein. metwarebio.commtoz-biolabs.com This groundbreaking technique, now known as Edman degradation, marked a paradigm shift in protein chemistry. metwarebio.com

The initial manual protocol laid the groundwork for single-cycle amino acid identification. A significant leap forward occurred in the 1960s and 1970s with the development of the automated sequencer. mtoz-biolabs.comwikipedia.org This automation, which integrated high-performance liquid chromatography (HPLC), dramatically improved the efficiency and reproducibility of the process, enabling the accurate sequencing of up to 30 residues. mtoz-biolabs.comwikipedia.org By the 1980s and 1990s, Edman degradation had become the gold standard for sequencing small peptides. metwarebio.com

The advent of soft ionization mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), in the late 1990s and early 2000s presented a new, high-throughput approach to protein sequencing. mtoz-biolabs.commtoz-biolabs.com While mass spectrometry surpassed Edman degradation in terms of speed and the ability to analyze complex protein mixtures and post-translational modifications, Edman degradation retains its significance as a highly precise method for verifying N-terminal sequences of novel proteins and for quality control of recombinant proteins and synthetic peptides. metwarebio.commtoz-biolabs.com

| Key Milestones in Edman Degradation Development | | :--- | :--- | | Year | Advancement | | 1950 | Pehr Edman introduces a manual chemical method for sequential N-terminal amino acid removal. mtoz-biolabs.com | | 1960s-1970s | Development and widespread adoption of automated protein sequencers. mtoz-biolabs.comwikipedia.org | | 1980s | Edman degradation becomes the established standard for peptide sequencing. metwarebio.commtoz-biolabs.com | | 1990s-Present | Mass spectrometry emerges as a primary tool for protein sequencing, with Edman degradation repositioned for N-terminal verification. mtoz-biolabs.commtoz-biolabs.com |

Foundational Role of Phenylthiohydantoin Derivatives in Amino Acid Sequence Elucidation

The core of the Edman degradation process lies in the sequential identification of amino acids as their respective phenylthiohydantoin (PTH) derivatives. metwarebio.commtoz-biolabs.com These stable, cyclic compounds are the final products of each degradation cycle and are crucial for determining the amino acid sequence of a peptide. metwarebio.comnumberanalytics.com The ability to form these distinct PTH derivatives for each of the 20 common amino acids is what allows for their individual identification. nih.gov

The process begins with the reaction of the N-terminal amino acid of a peptide with phenyl isothiocyanate (PITC). metwarebio.comnumberanalytics.com This reaction forms a phenylthiocarbamoyl (PTC) derivative. numberanalytics.com In the subsequent steps of the Edman cycle, this PTC-amino acid is cleaved from the peptide chain and converted into a more stable PTH-amino acid. metwarebio.comwikipedia.org

The identification of the specific PTH-amino acid is typically achieved through high-performance liquid chromatography (HPLC). metwarebio.comopenstax.org By comparing the retention time of the unknown PTH derivative with that of known standards, the identity of the original N-terminal amino acid can be unequivocally determined. nih.govopenstax.org This cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence. wikipedia.org The precision of this method allows for the accurate sequencing of peptides, typically up to 30-50 residues in length. wikipedia.org

Chemical Formation of Phenylthiohydantoin Histidine Within the Edman Cycle

Elucidation of the Reaction Mechanisms in Edman Chemistry for Histidine

The Edman degradation is a cyclical process that can be broken down into three principal steps: coupling, cleavage, and conversion. The presence of histidine's imidazole (B134444) ring introduces specific chemical considerations at each stage of this process.

Phenylisothiocyanate Coupling with the N-Terminal Amino Group

The initial step of the Edman degradation involves the reaction of the uncharged α-amino group of the N-terminal amino acid with phenylisothiocyanate (PITC) under mildly alkaline conditions (typically pH 8-9). creative-proteomics.com This reaction forms a phenylthiocarbamoyl (PTC) peptide. The nucleophilic nature of the nitrogen atoms in histidine's imidazole side chain presents a potential for side reactions with PITC. However, under the controlled alkaline conditions of the coupling step, the α-amino group is significantly more nucleophilic than the imidazole nitrogens, ensuring the primary reaction occurs at the N-terminus. To prevent unwanted reactions at the side chain and ensure the specificity of the coupling reaction, anhydrous environments are crucial to prevent hydrolysis of PITC.

Acid-Catalyzed Cleavage and Anilinothiazolinone Formation

Following the coupling step, the PTC-peptide is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). creative-proteomics.com This acidic environment facilitates the cleavage of the first peptide bond, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative. creative-proteomics.commetwarebio.com The imidazole ring of histidine has been suggested to play a role in stabilizing this intermediate, which contributes to the specificity of the cleavage at the N-terminal peptide bond. The use of anhydrous conditions is critical to minimize the risk of acid-catalyzed hydrolysis of other peptide bonds within the chain. nih.gov

Rearrangement to the Stable Phenylthiohydantoin Derivative

The unstable ATZ-histidine derivative is then converted to the more stable phenylthiohydantoin (PTH)-histidine. This rearrangement is typically achieved by heating in an aqueous acidic solution. metwarebio.com This step is essential for generating a stable compound that can be reliably identified by chromatographic methods. The resulting PTH-histidine is then extracted with an organic solvent for subsequent analysis.

Optimized Protocols for Automated Phenylthiohydantoin Histidine Generation

The automation of the Edman degradation process has significantly improved the efficiency and reproducibility of protein sequencing. However, the unique properties of PTH-histidine have driven the development of optimized protocols for its generation and identification in automated sequencers.

Low yields of basic amino acids like histidine can be a challenge in automated sequencing. shimadzu.com To address this, improved protocols have been developed. For instance, in Shimadzu's PPSQ-50A protein sequencer, an improved sequencing protocol has been shown to increase the percent yield of basic amino acids, including histidine, although it may cause a slight increase in background noise on chromatograms. shimadzu.com

The identification of PTH-histidine is most commonly performed by reverse-phase high-performance liquid chromatography (HPLC). Optimized HPLC protocols are crucial for resolving PTH-histidine from other PTH-amino acids and from byproducts of the Edman degradation. Key parameters that are optimized include:

Column: C18 columns are frequently used for the separation of PTH-amino acids.

Gradient Elution: Gradient elution methods, where the composition of the mobile phase is changed over time, are often employed to achieve optimal separation of all 20 PTH-amino acids. researchgate.net For example, a 32-minute gradient elution on a C18 column has been shown to resolve PTH-histidine with high efficiency.

Mobile Phase: The composition of the mobile phase, including the use of buffers and organic solvents, is critical. The elution of PTH-histidine is highly dependent on the ionic strength of the mobile phase. core.ac.uk Isocratic separation systems using 2-propanol have been developed as a less toxic and more cost-effective alternative to acetonitrile-based systems. core.ac.uk

Detection: PTH-amino acids are typically detected by their UV absorbance.

The integration of mass spectrometry (MS) with HPLC (LC-MS) has further enhanced the sensitivity and accuracy of PTH-histidine identification. Collision-induced dissociation (CID) mass spectra of PTH-histidine reveal characteristic fragments that allow for its unambiguous identification.

Below is an interactive data table summarizing optimized conditions for PTH-histidine analysis.

| Parameter | Optimized Condition | Rationale |

| Sequencing Protocol | Improved basic amino acid yield protocol | Increases the recovery of PTH-histidine, which can sometimes be low. shimadzu.com |

| HPLC Column | C18 reversed-phase | Provides good separation of PTH-amino acids. |

| HPLC Elution | Gradient elution | Allows for the resolution of all 20 PTH-amino acids in a single run. researchgate.net |

| Mobile Phase Additives | Ionic strength adjustment | The elution position of PTH-histidine is sensitive to the salt concentration of the buffer. core.ac.uk |

| Detection Method | UV absorbance or Mass Spectrometry | UV provides standard detection, while MS offers higher sensitivity and specificity. |

Considerations for Histidine Modification and its Impact on Phenylthiohydantoin Formation

The imidazole side chain of histidine can be subject to various post-translational modifications (PTMs), which can significantly impact the Edman degradation process and the subsequent identification of PTH-histidine.

The nucleophilic nature of the imidazole ring makes it susceptible to modifications such as methylation and phosphorylation. For example, 3-methyl-histidine is a modified amino acid that can be encountered during sequencing. nih.govnih.gov The identification of such modified residues can be challenging as they are not included in standard PTH-amino acid mixtures and may have unique retention times in HPLC analysis. nih.gov Studies by the Edman Sequencing Research Group (ESRG) have focused on characterizing the chromatographic properties of modified amino acids, including 3-methyl-histidine, to aid in their identification. nih.govnih.gov

Phosphorylation of histidine residues also presents a challenge for Edman degradation. Phosphohistidine (B1677714) is unstable under the acidic conditions used in the cleavage and conversion steps. wiley-vch.de This instability can lead to the loss of the phosphate (B84403) group and the misidentification of the residue. The combination of Edman degradation with mass spectrometry is a powerful tool for the localization of phosphoamino acid residues in protein sequences. wiley-vch.de

Oxidation of the imidazole ring is another potential modification that can occur, particularly under prolonged acidic conditions. This can alter the chemical properties of the histidine side chain and affect the Edman degradation process. The oxidation of histidine to 2-oxo-histidine has been shown to alter the dissociation patterns of peptide ions in mass spectrometry. nih.gov

The table below summarizes the impact of common histidine modifications on PTH-histidine formation and identification.

| Modification | Impact on Edman Degradation | Analytical Considerations |

| Methylation (e.g., 3-methyl-histidine) | Can proceed through Edman degradation but results in a modified PTH derivative. | Requires specialized standards or characterization of retention time for identification by HPLC. nih.govnih.gov |

| Phosphorylation | The phosphate group is labile under acidic conditions, leading to potential loss and misidentification. wiley-vch.de | Requires careful optimization of conditions and is often best analyzed by mass spectrometry. wiley-vch.de |

| Oxidation (e.g., 2-oxo-histidine) | Alters the chemical properties of the side chain, potentially affecting reaction efficiency and fragmentation in MS. nih.gov | May lead to altered HPLC retention times and mass spectral fragmentation patterns. nih.gov |

Chromatographic Methodologies for Separation and Purification

Chromatography is the cornerstone for the separation and analysis of PTH-amino acids. taylorfrancis.com The primary techniques employed for PTH-histidine include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). taylorfrancis.commn-net.com HPLC, in particular, has become the most prevalent method due to its high resolution and sensitivity. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) for Phenylthiohydantoin Histidine Analysis

HPLC is a powerful technique for separating the complex mixture of PTH-amino acids generated during protein sequencing. acs.org The most common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. umich.edu PTH-histidine, along with PTH-arginine, can be challenging to analyze due to their polar nature, which can lead to poor retention and co-elution with other compounds on standard C18 columns. nih.gov

The successful separation of PTH-histidine by HPLC is critical for accurate protein sequencing. Optimized HPLC conditions, often involving gradient elution and specific buffer systems, are necessary to achieve clear resolution from other PTH-amino acids. umich.edu For instance, a step-gradient elution with an acetate-buffered aqueous acetonitrile (B52724) mobile phase on an octadecylsilyl stationary phase can achieve rapid and reproducible separation of PTH-amino acids, including the optimal positioning of PTH-histidine. umich.edu

Detection of PTH-histidine is typically accomplished using UV absorbance, as the phenylthiohydantoin moiety has a strong chromophore. nih.gov The molar extinction coefficients at specific wavelengths, such as 254 nm, are crucial for the quantitative analysis of these derivatives. umich.edu

Interactive Table 1: HPLC Separation of PTH-Amino Acids

| Compound | Retention Time (min) | Conditions | Reference |

|---|---|---|---|

| PTH-Histidine | 14.99 | C18 column, gradient elution | |

| PTH-Aspartic Acid | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Tyrosine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Asparagine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Cysteine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Serine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Proline | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Glutamine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Methionine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Threonine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Valine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Glycine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Tryptophan | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Glutamic Acid | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Phenylalanine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Isoleucine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Alanine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Lysine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Arginine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

| PTH-Leucine | - | NUCLEOSIL 100-5 C18 | mn-net.com |

Reversed-phase HPLC (RP-HPLC) is the dominant method for PTH-amino acid analysis. The separation mechanism is primarily based on the hydrophobic interactions between the analytes and the nonpolar stationary phase, typically a C8 or C18 alkyl chain bonded to silica (B1680970) particles. umich.edunih.gov For PTH-histidine, the polarity of the imidazole side chain significantly influences its retention behavior.

Optimization of RP-HPLC methods for PTH-histidine involves careful manipulation of the mobile phase composition, including the type and concentration of the organic modifier (e.g., acetonitrile), the pH of the aqueous buffer, and the use of ion-pairing agents. umich.edunih.gov The pH of the mobile phase is particularly critical for PTH-histidine as it affects the ionization state of the imidazole ring, thereby altering its polarity and retention time. nih.gov For instance, at a pH of 7.4, adequate separation of histidine from other amino acids can be achieved. nih.gov

The use of different stationary phases, such as C8 columns, can also be explored to modulate the retention of polar analytes like PTH-histidine. nih.gov While C18 columns are widely used, a C8 column, being less hydrophobic, might offer different selectivity for polar compounds. nih.gov

The drive for increased sensitivity, especially when dealing with limited sample amounts, has led to the development of miniaturized and capillary column HPLC systems. chromatographyonline.com Reducing the internal diameter of the HPLC column leads to less chromatographic dilution, resulting in increased peak concentration and, consequently, higher sensitivity. chromatographyonline.com

Capillary HPLC columns, with internal diameters typically in the range of 10-75 µm, are particularly advantageous for analyzing minute quantities of PTH-histidine. chromatographyonline.comglsciences.com The reduced flow rates used in capillary HPLC also make it highly compatible with mass spectrometry (MS) detection, as it improves ionization efficiency. chromatographyonline.com This combination of capillary HPLC and MS provides a powerful tool for the unambiguous identification and quantification of PTH-histidine, even in complex biological samples.

The use of molecularly imprinted polymers as stationary phases in capillary columns has also been explored for the enantiomeric separation of amino acids, including histidine. researchgate.net

Computational, or in silico, modeling offers a powerful approach to understanding and predicting the retention behavior of PTH-amino acids in reversed-phase liquid chromatography. nih.govresearchgate.net By calculating the molecular interaction (MI) energy values between the analyte and a model of the stationary phase, it is possible to establish a quantitative relationship with the experimentally observed logarithmic capacity factor (log k). nih.govlongdom.org

For PTH-amino acids in reversed-phase ion-pair liquid chromatography, the most significant interaction influencing retention has been identified as the Lewis acid-base interaction between an aromatic ring of the PTH-amino acid and a hydroxyl-group hydrogen of a tetra-alkyl ammonium (B1175870) hydroxide, which can be used as an ion-pairing agent. nih.govresearchgate.net The inclusion of solvent effects in these models significantly improves the correlation between the calculated MI energy values and the measured log k values. nih.govresearchgate.net This in silico approach not only provides insights into the separation mechanism but can also aid in the rational optimization of chromatographic conditions. nih.govorcid.org

Interactive Table 2: In Silico Analysis of PTH-Amino Acid Retention

| PTH-Amino Acid | log k | MI Energy (kcal/mol) | Reference |

|---|---|---|---|

| Histidine | 0.234 | -14.426 | nih.gov |

| Isoleucine | 1.311 | -21.521 | nih.gov |

| Leucine (B10760876) | 1.355 | -21.354 | nih.gov |

| Lysine | 1.260 | -21.577 | nih.gov |

Note: MI energy values represent the calculated molecular interaction energy.

Gas Chromatography (GC) Applications

Gas chromatography has also been utilized for the analysis of PTH-amino acids. taylorfrancis.com However, due to the low volatility of many PTH derivatives, including PTH-histidine, a derivatization step is often necessary to convert them into more volatile compounds. oup.com Trimethylsilylation is a common derivatization technique that improves the gas chromatographic properties of PTH-amino acids, allowing for their separation and detection. oup.com

While GC can be a viable method, it has been largely superseded by HPLC for routine PTH analysis due to the latter's ability to analyze all PTH-amino acids in a single run without the need for derivatization, with the exception of some challenging derivatives like PTH-arginine and PTH-histidine in certain systems. taylorfrancis.comnih.gov

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative identification of PTH-amino acids. taylorfrancis.compublish.csiro.au In TLC, the separation is based on the differential partitioning of the compounds between a solid stationary phase (e.g., silica or polyamide) and a liquid mobile phase. nih.goviitg.ac.in

For PTH-histidine, specific solvent systems and visualization reagents are employed. The Pauly reagent, which gives a characteristic color reaction with the imidazole ring, can be used for the specific detection of PTH-histidine. While TLC is primarily a qualitative tool, it can be used for simultaneous multisample identification and is particularly useful as a preliminary screening method before more quantitative techniques like HPLC are employed. publish.csiro.aunih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separation of Phenylthiohydantoin Amino Acid Enantiomers

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds due to its advantages of high chromatographic efficiency, short analysis times, and the use of environmentally benign mobile phases like supercritical CO2. tandfonline.com The technique is particularly valuable for the enantioseparation of Phenylthiohydantoin (PTH)-amino acid derivatives. researchgate.net The high diffusivity and low viscosity of mobile phases containing supercritical CO2 make SFC a widely used method for resolving chiral compounds. tandfonline.com

The separation of PTH-amino acid enantiomers is often performed on polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209). researchgate.net Studies have investigated the thermodynamic behavior of these separations by varying the temperature, providing insights into the chiral recognition mechanisms. researchgate.net For instance, research using tris-(3,5-dimethylphenylcarbamate) of amylose and cellulose as CSPs with a carbon dioxide/methanol (B129727) mobile phase demonstrated different retention and separation trends on each phase. researchgate.net The diverse separation behaviors on the amylose-based phase suggest a greater variety of chiral binding sites compared to the cellulose-based phase. researchgate.net

While SFC is effective for many PTH-amino acids, those with basic hydrophilic residues, such as histidine, can be challenging to separate. tandfonline.com However, advancements in SFC, including modifications to mobile and stationary phases, have continually expanded its applicability to more polar and hydrophilic compounds. tandfonline.comresearchgate.net For instance, the addition of basic modifiers to the supercritical CO2 mobile phase plays a significant role in the elution of acidic and basic PTH-amino acids, minimizing peak tailing and altering elution order to achieve better resolution. researchgate.net A study successfully separated 24 PTH-amino acids on a packed cyanopropyl column using a gradient of supercritical CO2 and methanol modified with tetramethylammonium (B1211777) hydroxide. researchgate.net

Mass Spectrometry (MS) Techniques for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and trace analysis of phenylthiohydantoin (PTH)-histidine and other PTH-amino acid derivatives generated during Edman degradation. It offers high sensitivity and selectivity, complementing traditional HPLC-UV detection by providing definitive molecular weight information. acs.orgnih.gov Various MS ionization techniques have been coupled with separation methods to enhance the identification and quantification of these compounds at very low levels. The combination of Edman chemistry with mass spectrometry creates a powerful and versatile approach for protein identification and sequencing. pnas.org

Electrospray Ionization Mass Spectrometry (ESI-MS) of Phenylthiohydantoin Amino Acids

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive method for the analysis of PTH-amino acids. acs.org A methodology has been developed that facilitates stable electrospray at low flow rates (100–300 nL/min), which is optimal for most PTH derivatives. acs.orgacs.org The use of specific solvent systems, such as methanol/dichloromethane containing lithium triflate, can significantly enhance the signal intensity of PTH-histidine. acs.org

ESI-MS can be directly coupled with liquid chromatography (LC-ESI-MS) or an automated peptide sequenator, allowing for online analysis of Edman degradation products. researchgate.netnih.gov This coupling provides robust structural confirmation and can distinguish between isobaric amino acids like leucine and isoleucine through collision-induced dissociation (CID) product ion spectra. acs.orgacs.org For PTH-histidine, CID spectra reveal diagnostic fragments, such as the loss of the imidazole ring. The high sensitivity of ESI-MS has been demonstrated with the achievement of subfemtomole detection limits for certain PTH derivatives in selected reaction monitoring (SRM) experiments. acs.orgacs.org

Table 1: ESI-MS Parameters and Findings for PTH-Amino Acid Analysis

| Parameter | Details | Finding | Reference |

|---|---|---|---|

| Ionization Method | Electrospray Ionization (ESI) | Provides high sensitivity for PTH derivatives. | acs.org |

| Solvent System | Methanol/dichloromethane (1:1 v/v) with 5-mM lithium triflate | Enhances signal intensity. | acs.org |

| Flow Rate | 100–300 nL/min | Optimal for signal intensity for most PTH-amino acids. | acs.orgacs.org |

| Detection Limit | Subfemtomole (for PTH-phenylalanine via SRM) | Demonstrates feasibility for trace analysis. | acs.orgacs.org |

| Tandem MS (CID) | Collision-Induced Dissociation | Allows differentiation of isomers (Leu/Ile) and structural confirmation. | acs.orgacs.org |

| PTH-Histidine (m/z 273.1) | CID Fragmentation | Shows diagnostic loss of the imidazole ring (fragment at m/z 156.1). | |

Laser Desorption/Multiphoton Ionization (LD/MPI) Time-of-Flight (TOF) Mass Spectrometry

Laser Desorption/Multiphoton Ionization (LD/MPI) is a two-step mass spectrometry technique that has been successfully applied to the quantitative analysis of all 20 primary PTH-amino acids. stanford.edu The process involves, first, the desorption of intact neutral PTH molecules from a surface using a CO2 laser pulse, followed by selective ionization of the desorbed molecules by a second, ultraviolet laser pulse (e.g., 266 nm) via resonance-enhanced multiphoton ionization (REMPI). stanford.edustanford.edu This "soft" ionization method results in mass spectra that are typically dominated by the parent molecular ion, minimizing complex fragmentation and simplifying spectral interpretation. stanford.edu

The technique has demonstrated linearity over a concentration range from picomoles to nanomoles, making it suitable for quantitative analysis. stanford.edu The separation of the desorption and ionization steps in both time and space provides a key advantage, allowing for controlled and efficient analysis. dtic.mil This method has been shown to be effective for analyzing mixtures of PTH-amino acids, where the parent ions of different derivatives can be clearly resolved in a time-of-flight (TOF) mass spectrometer. stanford.edustanford.edu Peptides containing UV-absorbing residues like histidine are readily ionized by this method. dtic.mil

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization Mass Spectrometry (CI-MS) has been utilized for the analysis of PTH-amino acid derivatives formed during the Edman degradation of proteins. acs.orgnih.gov As a softer ionization technique compared to electron ionization, CI-MS typically produces strong signals for the protonated molecular ion ([M+H]+) and reduces the extent of fragmentation. nih.gov This characteristic is advantageous for confirming the molecular weight of the PTH derivative from each sequencing cycle.

The application of CI-MS provides a clear identification of the PTH-amino acids, including PTH-histidine, and has been used in the analysis of myoglobin (B1173299) sequences. nih.gov While newer techniques often provide higher sensitivity, CI-MS remains a foundational method in the mass spectrometric analysis of these compounds.

Thermospray Liquid Chromatography-Mass Spectrometry (LC-MS)

Thermospray ionization is an effective interface for coupling liquid chromatography with mass spectrometry (LC-MS) for the analysis of PTH-amino acids. nih.gov This technique is well-suited for analyzing thermally labile and nonvolatile molecules directly from an LC effluent. scripps.edu In the analysis of the 19 common PTH-amino acids, thermospray mass spectra show strong signals for the protonated molecular ion ([M+H]+). nih.gov In some cases, limited and structurally informative fragmentation of the amino acid side chain or the PTH ring system is also observed. nih.gov

A reverse-phase LC separation protocol can be adapted for use with a thermospray interface, allowing for the identification of all standard PTH-amino acids at the 150-picomole level with a good signal-to-noise ratio when performing full scans. nih.gov The method's utility has been demonstrated in confirming PTH-amino acid identifications from the N-terminal sequencing of proteins like beta-lactoglobulin A, serving as a valuable extension to confirmations based solely on HPLC retention times. nih.gov

Table 2: Performance of Thermospray LC-MS for PTH-Amino Acid Analysis

| Feature | Observation | Reference |

|---|---|---|

| Primary Ion | Strong protonated molecular ion ([M+H]+) observed for 19 common PTH-amino acids. | nih.gov |

| Fragmentation | Limited fragmentation of the side chain and/or PTH ring system. | nih.gov |

| Sensitivity | Recognition of protonated molecular ions at the 150-pmol level. | nih.gov |

| Application | Confirmed PTH-amino acid identifications in the sequence analysis of beta-lactoglobulin A. | nih.gov |

Accelerator Mass Spectrometry (AMS) for Ultrasensitive Detection

Accelerator Mass Spectrometry (AMS) offers an unprecedented level of sensitivity for detecting PTH-amino acids, pushing the boundaries of protein sequencing into the attomole range. pnas.orgnih.gov This technique is not used for primary identification but for the ultrasensitive quantification of isotopically labeled compounds. In this application, a protein is uniformly labeled with a rare isotope like Carbon-14 (14C). pnas.orgnih.gov Following Edman degradation, the resulting 14C-labeled PTH-amino acid is detected by AMS. pnas.org

AMS combines extremely high sensitivity (attomole levels of 14C) with exceptional selectivity, as the 14C signal originates only from the labeled protein, resulting in very low background noise. pnas.orgnih.gov This allows for the clear identification of PTH-amino acids from sequencing runs using as little as 102 attomoles of a protein sample, a sensitivity approximately 1,000 times greater than conventional Edman sequencers with UV detection. pnas.orgnih.gov The method has been successfully applied to determine the N-terminal sequence of [14C]-labeled glutathione (B108866) S-transferase (GST), including the identification of PTH-histidine in the seventh cycle. pnas.orgresearchgate.net

Table 3: Ultrasensitive Sequencing using Edman Degradation and AMS

| Analyte | Amount Sequenced | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| [14C]Glutathione S-transferase | 1.76 fmol | AMS | Repetitive cycle yield of 88%; PTH-Histidine identified. | pnas.orgresearchgate.net |

| [14C]Glutathione S-transferase | 260 amol | AMS | PTH-amino acid peaks were easily recognized above background. | pnas.orgnih.gov |

| [14C]Glutathione S-transferase | 102 amol | AMS | Recognizable peaks demonstrated sequencing at ~1,000x higher sensitivity than conventional methods. | pnas.orgnih.gov |

|---|---|---|---|

Collision-Induced Dissociation (CID) and Selected Reaction Monitoring (SRM) in Phenylthiohydantoin Analysis

Tandem mass spectrometry (MS/MS), particularly utilizing Collision-Induced Dissociation (CID), is a powerful tool for the structural confirmation of PTH derivatives. In this technique, the PTH-amino acid molecule is ionized, isolated in the mass spectrometer, and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the parent molecule's structure, providing a definitive fingerprint for identification.

For PTH-Histidine, which has a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 273.1, CID spectra reveal distinct, diagnostic fragments. Key fragmentations include:

Loss of the Imidazole Ring: A fragment ion at m/z 156.1, corresponding to the loss of the histidine side chain ([M – C₅H₅N₂]⁺).

Cleavage of the Thiohydantoin Ring: A common fragment for many PTH derivatives, observed at m/z 119.0, which corresponds to the phenyl isothiocyanate moiety ([C₆H₅NCS]⁺).

Side-Chain Oxidation: It has been noted that under certain CID conditions, histidine can lose an oxidized form of its side chain. nist.gov

This fragmentation pattern allows for unambiguous identification, even distinguishing between isomeric amino acids like leucine and isoleucine based on their unique CID product ion spectra. acs.orgacs.org

Building on the specificity of CID, Selected Reaction Monitoring (SRM) offers unparalleled sensitivity and quantitative accuracy. cuni.cz SRM is a non-scanning tandem mass spectrometry technique where the instrument is programmed to detect only specific, predefined transitions—a precursor ion m/z and one of its characteristic product ions. cuni.cz For PTH-Histidine, an SRM assay would continuously monitor the transition from the precursor ion (m/z 273.1) to a specific product ion (e.g., m/z 156.1). This method dramatically reduces chemical noise and enhances the signal for the target analyte, enabling detection at very low concentrations. cuni.cz While a subfemtomole detection limit has been demonstrated for PTH-Phenylalanine using SRM, the technique's high sensitivity is applicable across all PTH derivatives, making it ideal for analyzing minute sample quantities obtained from protein microsequencing. acs.orgacs.org

| Technique | Parameter | Value (m/z) | Description |

|---|---|---|---|

| MS | Precursor Ion [M+H]⁺ | 273.1 | Protonated molecular ion of PTH-Histidine. |

| CID | Product Ion 1 | 156.1 | Resulting from the loss of the imidazole side chain. |

| Product Ion 2 | 119.0 | Represents the phenyl isothiocyanate moiety after thiohydantoin cleavage. | |

| SRM | Monitored Transition | 273.1 → 156.1 | A highly specific and sensitive transition for quantifying PTH-Histidine. |

Spectroscopic Characterization of Phenylthiohydantoin Histidine

Spectroscopic methods are integral to the routine analysis of PTH derivatives, providing both quantitative data and information about the molecule's chemical structure. Ultraviolet (UV) and Infrared (IR) spectroscopy are two of the most established and widely used techniques for characterizing PTH-Histidine.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the routine identification and quantification of PTH amino acids. nih.gov The phenylthiohydantoin ring common to all derivatives contains a chromophore that strongly absorbs UV light, typically with a maximum absorbance (λmax) around 269 nm. vulcanchem.com Many analytical systems use fixed-wavelength detectors that operate at 254 nm, a strong emission line for mercury lamps, which still provides excellent sensitivity for PTH derivatives. umich.edu

The quantification of PTH-Histidine relies on comparing its peak area in a chromatogram to that of a known standard, with the response being linear over a significant concentration range. acs.org Molar extinction coefficients, which relate absorbance to concentration, have been determined for the PTH derivatives, facilitating accurate quantification. umich.edu A key advantage of modern HPLC-UV systems is their high reproducibility, with peak elution times that can vary by as little as 0.2%, allowing for unambiguous residue identification based on retention time. umich.edu

A unique characteristic of PTH-Histidine is its ability to produce a blue fluorescence under long-wave UV light, a property that can be exploited for its specific identification. nih.gov For complex mixtures where chromatographic peaks may overlap, multicomponent analysis of their full UV spectra, often using first-derivative spectra, can be employed to accurately resolve and quantify the individual components. nih.gov

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at 254 nm (M⁻¹cm⁻¹) | Detection Limit (Isocratic HPLC) |

|---|---|---|---|

| PTH-Histidine·HCl | ~269 | 9,260 umich.edu | 1–5 pmol core.ac.uk |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups within a molecule, providing a unique "fingerprint" that confirms its identity. The IR spectrum of a molecule arises from the vibrations of its chemical bonds, with different bond types (e.g., C=O, N-H, C-N) absorbing infrared radiation at characteristic frequencies. IR spectra have been recorded for the phenylthiohydantoins of numerous amino acids, confirming their utility in positive identification. researchgate.netacs.org This can be particularly useful for confirming the identity of a substance eluted from a chromatography column. acs.org

For PTH-Histidine, the IR spectrum is a composite of signals from the phenyl group, the thiohydantoin ring, and the distinctive imidazole side chain. Studies on histidine and its model compounds using Fourier Transform Infrared (FTIR) spectroscopy have identified key vibrational bands that are sensitive to the structure and protonation state of the imidazole ring—the key functional component of the histidine side chain. okstate.edunih.gov These assignments, combined with known frequencies for thiohydantoins, allow for a detailed analysis of the PTH-Histidine structure.

| Frequency (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| ~1630–1656 | Amide I (C=O stretch) | Histidine Amide Backbone nih.gov |

| ~1571 | Skeleton Vibration | Imidazole Ring researchgate.net |

| ~1497 | N-H Bending | Amine/Imidazole Ring researchgate.net |

| ~1341 | C-C Stretching | Aliphatic Structure researchgate.net |

| ~1171 | C-N Stretching | Thiohydantoin/Imidazole Ring researchgate.net |

Integrated Analytical Platforms for Comprehensive Phenylthiohydantoin Histidine Profiling

The most powerful modern approaches for protein analysis rely on integrated platforms that couple high-resolution separation techniques with advanced, information-rich detectors. For PTH-Histidine profiling, this almost invariably involves linking HPLC with one or more forms of mass spectrometry or specialized spectroscopic detectors.

The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern proteomics and has been adapted for high-sensitivity PTH analysis. nih.gov This platform provides retention time, molecular mass, and fragmentation data simultaneously, offering an extremely high degree of certainty in identification. Comparing LC-MS/MS results with conventional HPLC-UV data has demonstrated the superior sensitivity and specificity of the mass spectrometric approach. acs.orgacs.org

Further sophistication is achieved by incorporating additional detection methods. A recently developed platform for determining both the sequence and the absolute configuration (D- or L-form) of amino acids combines Edman degradation with an HPLC-MS system that is also coupled to a circular dichroism (CD) detector (HPLC-MS/CD). nih.gov Since the PTH derivatives of D- and L-amino acids are enantiomers, they produce opposite CD signals, allowing for their definitive assignment. nih.gov This integrated method was successfully used to analyze the sequence and configuration of a synthetic pentapeptide and a natural peptide. nih.gov

For comprehensive profiling of post-translationally modified residues like phosphohistidine, even more complex integrated strategies are employed. These can involve alkaline-condition processing to preserve labile modifications, multi-stage chromatographic separations (e.g., high-pH reversed-phase), chemical labeling, and specialized mass spectrometry acquisition methods, all designed to maximize the coverage and confidence of identification. nih.gov Such integrated platforms represent the state-of-the-art in analyzing specific amino acid derivatives within complex biological samples.

Research Applications and Contributions of Phenylthiohydantoin Histidine Analysis

De Novo Protein and Peptide Sequence Determination

Phenylthiohydantoin histidine is a key product in the Edman degradation process, a classic and precise method for determining the N-terminal amino acid sequence of proteins and peptides. metwarebio.commtoz-biolabs.com This stepwise chemical method sequentially removes and identifies amino acids from the N-terminus of a polypeptide chain. mtoz-biolabs.comaltabioscience.compearson.commtoz-biolabs.comlongdom.org The process involves the reaction of the N-terminal amino acid with phenyl isothiocyanate (PITC), followed by cleavage and conversion of the residue into its more stable PTH derivative. metwarebio.commtoz-biolabs.com The identification of the specific PTH-amino acid, including PTH-histidine, is typically achieved through high-performance liquid chromatography (HPLC). springernature.comspringernature.comresearchgate.net

The ability to sequentially identify amino acids without the complete breakdown of the peptide was a significant breakthrough, enabling detailed studies of protein structure. metwarebio.com While mass spectrometry has become a dominant tool in proteomics, Edman degradation remains a vital technique, particularly for the high-precision sequencing of short peptides and for validating the N-terminal sequences of newly identified proteins. metwarebio.commtoz-biolabs.com

Table 1: Overview of De Novo Sequencing via PTH-Histidine Analysis

| Step | Description | Key Reagent/Condition | Product | Analytical Method |

|---|---|---|---|---|

| Coupling | The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC). | Phenyl isothiocyanate (PITC), alkaline conditions | Phenylthiocarbamoyl (PTC) peptide | - |

| Cleavage | The PTC-amino acid is cleaved from the peptide chain. | Anhydrous acid (e.g., trifluoroacetic acid) | Anilinothiazolinone (ATZ) amino acid and the shortened peptide | - |

| Conversion | The unstable ATZ-amino acid is converted to a more stable form. | Aqueous acid | Phenylthiohydantoin (PTH) amino acid (e.g., PTH-histidine) | - |

| Identification | The specific PTH-amino acid is identified. | - | - | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |

Identification and Characterization of Post-Translational Modifications (PTMs) Involving Histidine

The analysis of PTH-histidine is also crucial for identifying and characterizing post-translational modifications (PTMs) involving histidine residues. These modifications can significantly impact a protein's structure and function.

Histidine methylation is a PTM that has gained increasing attention for its regulatory roles in cellular processes. Edman degradation can be employed to identify methylated forms of histidine. For instance, 3-methyl-histidine can be successfully identified as its PTH derivative during sequencing. The identification of such modified residues often requires the use of specialized standards or a thorough characterization of their unique retention times in HPLC analysis. While mass spectrometry is also a powerful tool for identifying histidine methylation, Edman degradation provides a complementary approach for confirming the N-terminal sequence and the specific location of the modification.

The chemical properties of the histidine side chain make it susceptible to various modifications and degradation, which can be detected through PTH analysis. For example, the oxidation of the imidazole (B134444) ring can occur under certain conditions, leading to an altered PTH derivative that can be identified by its distinct chromatographic behavior.

However, some modifications can pose challenges to the Edman degradation process. Phosphorylation of histidine, for instance, results in a phosphohistidine (B1677714) that is unstable under the acidic conditions of the cleavage and conversion steps, which can lead to its loss and misidentification. Similarly, the presence of certain modifications, such as isoaspartic acid, can terminate the Edman degradation process altogether. The observation of a halt in the sequencing at a position where a histidine is expected can itself be an indicator of a blocking modification.

Table 2: Impact of Histidine Modifications on Edman Degradation

| Modification | Effect on Edman Degradation | Analytical Considerations |

|---|---|---|

| Methylation (e.g., 3-methyl-histidine) | Proceeds, but forms a modified PTH derivative. | Requires specific standards or characterization of retention time for HPLC identification. |

| Phosphorylation | The phosphate (B84403) group is often lost under acidic conditions. | Can lead to misidentification of the residue. Mass spectrometry is often preferred for analysis. |

| Oxidation (e.g., 2-oxo-histidine) | Can alter the chemical properties and reaction efficiency. | May result in altered HPLC retention times and requires careful interpretation. |

Insights into Protein Primary Structure-Function Relationships

Determining the precise amino acid sequence, including the placement of histidine residues, is fundamental to understanding a protein's three-dimensional structure and, consequently, its biological function. metwarebio.commtoz-biolabs.com The unique properties of histidine's imidazole side chain, which can act as a proton donor or acceptor at physiological pH, often place it in critical roles within protein active sites and in protein-protein interactions. nih.govnih.govresearchgate.net

The analysis of PTH-histidine through Edman degradation provides direct confirmation of histidine's presence and position in the N-terminal region of a protein. This information is vital for:

Validating Protein Identity: Confirming the N-terminal sequence is a crucial step in verifying the identity of a purified or recombinant protein.

Understanding Catalytic Mechanisms: The presence of histidine in the active site of an enzyme, confirmed by sequencing, can provide key insights into its catalytic mechanism. For example, the role of histidine in the oxygen-binding function of hemoglobin is a classic illustration of its importance in protein function.

Investigating Protein Folding and Stability: The precise arrangement of amino acids, including histidine, dictates how a protein folds into its functional conformation.

By providing a reliable method for determining the N-terminal sequence, the analysis of PTH-histidine contributes significantly to the body of knowledge that links a protein's primary structure to its ultimate biological role. metwarebio.com

Advancements in High-Throughput Protein Sequencing and Proteomics Research

While traditional Edman degradation is considered a relatively low-throughput technique, its principles and the analysis of PTH derivatives continue to be relevant in the era of high-throughput proteomics. metwarebio.com Advancements have focused on increasing the sensitivity and speed of the method and integrating it with other technologies.

One significant advancement is the coupling of Edman degradation with mass spectrometry (MS). metwarebio.comnih.govnih.gov This combination leverages the high precision of Edman degradation for N-terminal sequencing with the high-throughput capabilities of MS for analyzing complex protein mixtures. altabioscience.com For example, a multidimensional approach that combines retention time, mass, and the reduced mass after one step of Edman degradation can be used to identify a large number of peptides without relying on tandem MS. nih.gov

Furthermore, next-generation protein sequencing technologies are being developed that build upon the foundational principles of Edman degradation. nautilus.bio These emerging techniques aim to parallelize the sequencing process, allowing for the simultaneous analysis of many peptides. nautilus.bio This is often achieved by using fluorescently labeled amino acids and optical detection methods to identify the cleaved residues, thereby increasing the throughput and making the approach more suitable for large-scale proteomic studies. nautilus.bio These innovations ensure that the legacy of PTH analysis continues to contribute to the ever-evolving field of proteomics.

Future Perspectives and Unexplored Research Avenues for Phenylthiohydantoin Histidine

Innovations in Sensitivity and Automation for Phenylthiohydantoin Amino Acid Detection

Modern protein sequencing demands the analysis of increasingly smaller sample amounts, driving the need for higher sensitivity in PTH-amino acid detection. While traditional high-performance liquid chromatography (HPLC) with UV detection has been the standard, newer methods are pushing the limits of detection into the sub-picomole and even attomole range. nih.gov

One of the most promising innovations is the coupling of Edman degradation with mass spectrometry (MS). nih.govacs.orgnih.gov Techniques like electrospray ionization (ESI) and thermospray liquid chromatography-mass spectrometry (LC-MS) offer significant advantages in sensitivity and specificity over conventional HPLC. acs.orgnih.gov For instance, a methodology using ESI-MS has demonstrated subfemtomole detection limits for PTH-phenylalanine. acs.org This level of sensitivity is crucial for the analysis of low-abundance proteins. Furthermore, MS-based methods can provide molecular weight information, confirming the identity of PTH-amino acids and helping to distinguish them from reaction byproducts. nih.gov

Automation has also been a key area of development. Automated Edman sequencers, which integrate the degradation chemistry with an online HPLC system for PTH-amino acid detection, have been available for decades. shimadzu.comwikipedia.org These systems can perform sequential analysis of up to 30 amino acids under ideal conditions. shimadzu.com Future advancements in automation are likely to focus on improving the efficiency of the Edman reaction, reducing cycle times, and further integrating the sequencer with more sensitive detection technologies like MS. The goal is to create fully automated, high-throughput platforms for protein sequencing that require minimal sample handling. nih.gov

Next-generation protein sequencing (NGPS) platforms are also emerging, offering novel approaches that may complement or eventually supersede traditional Edman degradation. labmanager.com Some of these technologies utilize fluorescently labeled recognizer molecules that bind to the N-terminal amino acid, allowing for its identification through imaging. labmanager.comnist.gov While still in development, these methods hold the potential for single-molecule sequencing, which would represent a quantum leap in sensitivity.

| Technology | Detection Limit | Throughput | Key Advantages |

| HPLC-UV | Low-picomole | Moderate | Well-established, robust |

| LC-MS | Femtomole to subfemtomole acs.org | Moderate to High | High sensitivity and specificity, molecular weight confirmation |

| Accelerator Mass Spectrometry (AMS) | Attomole nih.gov | Low | Extremely high sensitivity for radiolabeled samples |

| Next-Generation Protein Sequencing (NGPS) | Single-molecule (potential) labmanager.com | High (potential) | Bypasses some limitations of Edman chemistry |

Development of Advanced Derivatization Chemistries for Histidine-Specific Labeling and Analysis

While the phenylisothiocyanate (PITC) chemistry of Edman degradation is effective for most amino acids, the unique properties of certain residues, like histidine, can present challenges. The imidazole (B134444) side chain of histidine can sometimes lead to ambiguous results or incomplete derivatization. To address this, researchers are exploring advanced derivatization chemistries for more specific and robust labeling of histidine residues.

The development of novel reagents that target specific functional groups on amino acid side chains is a key area of research. For histidine, this could involve reagents that react specifically with the imidazole ring, creating a more stable and easily detectable derivative. Such a strategy would not only improve the reliability of histidine identification during Edman sequencing but could also be applied to other analytical techniques.

Furthermore, the use of isotopically labeled derivatizing agents could enhance the quantitative analysis of PTH-histidine by mass spectrometry. By using reagents containing stable isotopes, researchers can create an internal standard for each sequencing cycle, allowing for more accurate quantification of the released PTH-amino acid.

Another avenue of exploration is the development of "smart" labeling reagents that incorporate functionalities beyond simple detection. For example, a derivatizing agent could be designed to include a fluorescent tag for highly sensitive detection, a mass tag for MS analysis, and a cleavable linker that allows for the selective release of the labeled amino acid.

| Derivatization Approach | Potential Advantages |

| Histidine-Specific Reagents | Increased specificity and reliability of histidine identification. |

| Isotopic Labeling | Improved quantitative accuracy in mass spectrometry. |

| Multifunctional "Smart" Reagents | Enhanced sensitivity and versatility in detection and analysis. |

Synergistic Integration of Phenylthiohydantoin Analysis with Emerging Proteomic Technologies

The future of protein analysis lies in the integration of multiple technologies to provide a more complete picture of the proteome. PTH analysis, with its strength in N-terminal sequencing, can be synergistically combined with other powerful proteomic techniques, most notably mass spectrometry.

The classic approach of "bottom-up" proteomics involves digesting a protein into smaller peptides, which are then analyzed by MS. While this method is excellent for protein identification, it often fails to provide information about the N-terminus of the protein, which can be crucial for understanding protein function and regulation. By combining Edman degradation with MS, researchers can obtain both N-terminal sequence information and internal peptide sequences, leading to a more comprehensive characterization of the protein.

This integrated approach is particularly valuable for identifying post-translational modifications (PTMs) at or near the N-terminus. Edman degradation can pinpoint the location of a modification, while MS can provide detailed information about its chemical nature.

Furthermore, the integration of PTH analysis is not limited to MS. As new technologies for protein analysis emerge, there will be opportunities to combine them with Edman sequencing. For example, the data from NGPS platforms could be validated and complemented by traditional PTH analysis. The overarching goal is to create a multi-faceted analytical workflow that leverages the strengths of different techniques to overcome their individual limitations.

| Integrated Workflow | Key Advantages |

| Edman Degradation + Mass Spectrometry | Comprehensive protein characterization, including N-terminal sequence and internal peptides. |

| Edman Degradation + PTM Analysis | Precise localization and identification of N-terminal post-translational modifications. |

| Edman Degradation + Next-Generation Sequencing | Validation and complementary data for emerging protein sequencing technologies. |

Computational Chemistry and Machine Learning Approaches in Phenylthiohydantoin Analysis

Computational tools are playing an increasingly important role in all areas of analytical chemistry, and PTH analysis is no exception. Computational chemistry can be used to model the Edman degradation reaction, providing insights into the reaction mechanism and helping to predict the behavior of different PTH-amino acids. This knowledge can be used to optimize reaction conditions and improve the efficiency of the sequencing process.

Machine learning algorithms are also being applied to the analysis of PTH data. These algorithms can be trained to recognize the subtle patterns in chromatographic or mass spectrometric data that correspond to specific PTH-amino acids. This can lead to more accurate and automated identification of the amino acid sequence, reducing the need for manual interpretation of the data.

For example, a machine learning model could be trained on a large dataset of HPLC chromatograms of PTH standards. The model could then be used to automatically identify the PTH-amino acid in each cycle of an Edman sequencing run, even in the presence of noise or interfering peaks. This would not only speed up the data analysis process but could also improve its reliability.

As the volume and complexity of proteomic data continue to grow, computational and machine learning approaches will become indispensable for extracting meaningful information. The application of these tools to PTH analysis has the potential to significantly enhance the power and utility of this classic protein sequencing technique.

| Computational Approach | Application in PTH Analysis |

| Computational Chemistry | Modeling the Edman degradation reaction to optimize conditions. |

| Machine Learning | Automated and accurate identification of PTH-amino acids from analytical data. |

| Bioinformatics Integration | Combining PTH sequence data with other biological information for a more complete understanding of protein function. |

Addressing Challenges in the Analysis of Low-Abundance and Complex Biological Samples

A major challenge in proteomics is the analysis of low-abundance proteins in complex biological samples, such as cell lysates or tissue extracts. These samples contain a vast number of different proteins, many of which are present at very low concentrations. Isolating and sequencing these low-abundance proteins can be extremely difficult.

To address this challenge, new strategies are needed for sample preparation and enrichment. This could involve the use of affinity-based methods to selectively capture proteins of interest, or the development of more efficient techniques for separating proteins from complex mixtures.

Once a low-abundance protein has been isolated, the sensitivity of the sequencing method becomes paramount. As discussed earlier, the development of more sensitive detection methods, such as MS and NGPS, is crucial for the analysis of these challenging samples.

Another challenge is the presence of interfering substances in biological samples, which can complicate the analysis of PTH-amino acids. This is particularly true for samples that contain high concentrations of salts, detergents, or other small molecules. Advanced sample cleanup procedures and more robust analytical techniques are needed to overcome these interferences.

Ultimately, the ability to analyze low-abundance proteins in complex samples will be essential for advancing our understanding of biology and disease. By addressing the challenges of sample preparation, sensitivity, and interference, researchers can unlock the full potential of PTH analysis and other proteomic technologies.

| Challenge | Potential Solution |

| Low Protein Abundance | Affinity-based enrichment, more sensitive detection methods (e.g., MS, NGPS). acs.org |

| Sample Complexity | Advanced protein separation techniques, improved sample cleanup procedures. |

| Interfering Substances | Robust analytical methods, development of interference-resistant derivatization chemistries. |

Q & A

Q. What are the standard analytical techniques for detecting phenylthiohydantoin-histidine derivatives in protein sequencing?

The Edman degradation method remains foundational for N-terminal sequencing, where phenylisothiocyanate reacts with histidine to form phenylthiohydantoin-histidine (PTH-histidine). Detection typically employs reverse-phase HPLC coupled with UV absorbance or mass spectrometry (MS) for quantification . However, acid hydrolysis in traditional Edman workflows can degrade acid-labile residues like histidine, necessitating optimized cleavage conditions (e.g., reduced acid exposure or alternative reagents) . Modern adaptations integrate LC-MS/MS for higher sensitivity, resolving co-eluting PTH derivatives .

Q. How do sample preparation protocols influence the accuracy of histidine quantification in phenylthiohydantoin-based assays?

Sample purity is critical. For protein sequencing, ensure enzymatic digestion (e.g., trypsin) avoids histidine modification. For metabolomic studies, tissue samples must be snap-frozen in liquid nitrogen to prevent histidine degradation. Blood/plasma samples require EDTA anticoagulants to inhibit protease activity, while urine should be acidified to pH <3 to stabilize metabolites . Cross-validation with nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR with histidine-specific peak integration at ~7.8 ppm) is recommended to address HPLC-MS batch variability .

Q. What are the common pitfalls in interpreting phenylthiohydantoin-histidine data from Edman degradation?

Low yields beyond 8–10 residues arise from incomplete cleavage or side reactions. Histidine’s susceptibility to oxidation during acid hydrolysis can lead to underrepresentation. Use internal standards (e.g., isotopically labeled histidine) and parallel MALDI-TOF analysis of intact peptides to verify sequence coverage .

Advanced Research Questions

Q. How can computational modeling improve the detection of histidine dynamics in phenylthiohydantoin-based structural studies?

Molecular dynamics (MD) simulations of histidine residues in proteins (e.g., distal histidine in hemoglobin) can predict conformational changes during Edman degradation. Tools like GROMACS or AMBER model histidine tautomerization (δ-/ε-nitrogen protonation) and its impact on PTH-histidine stability. Validate simulations with experimental data from X-ray crystallography or NMR chemical shift perturbations .

Q. What methodological advancements address contradictions in histidine quantification across different analytical platforms?

Discrepancies between HPLC-MS and NMR data often stem from ionization efficiency variations (HPLC-MS) or signal overlap (NMR). A hybrid approach using a "digital reference spectrum" for histidine (excluding Hε signals) improves NMR quantification accuracy. For MS, employ stable isotope dilution with [¹³C₆]-histidine to normalize batch effects .

Q. How can researchers optimize Edman degradation for histidine-rich proteins?

Histidine’s imidazole group can hinder cleavage. Strategies include:

- Chemical modification : Block histidine with diethylpyrocarbonate (DEPC) before sequencing.

- Enzymatic coupling : Use carboxypeptidase Y to remove C-terminal residues, reducing steric hindrance.

- Alternative reagents : Replace phenylisothiocyanate with Marfey’s reagent (FDAA) for milder reaction conditions .

Q. What are the limitations of current histidine metabolic pathway analyses in phenylthiohydantoin-related studies?

Histidine-to-histamine conversion via histidine decarboxylase is pH-sensitive, complicating in vitro assays. Use fluorometric assays (e.g., o-phthalaldehyde derivatization) for real-time histamine detection. For pathway profiling, combine KEGG annotation with targeted metabolomics (e.g., MRM-MS for histidine, urocanic acid, and glutamate) .

Methodological Validation and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in histidine analysis?

Q. What statistical frameworks resolve contradictions in histidine’s role as a biomarker?

Apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish histidine’s diagnostic value from confounding variables. For longitudinal studies, use mixed-effects models to account for intra-subject variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.